molecular formula C8H9NO2S B1529350 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid CAS No. 1342692-51-6

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid

Cat. No. B1529350
M. Wt: 183.23 g/mol
InChI Key: HEHAGHLFSPCACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid, also known as 3-MMP, is a sulfur-containing carboxylic acid. It is a key intermediate in the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. It has been used in a variety of chemical reactions, including nucleophilic substitution, esterification, and oxidation/reduction. 3-MMP has also been used in biological research as a substrate for enzymes and as an inhibitor of enzymes.

Scientific Research Applications

Environmental Remediation and Organic Synthesis

A novel treatment strategy based on the sonochemical degradation of toxic organic compounds, in combination with various oxidants, has been demonstrated as effective. This method, which utilizes ultrasound in conjunction with peroxymonosulphate and solar irradiations, showcases a significant advancement in environmental remediation technologies. This approach not only yields a high degradation efficiency but also provides insights into the kinetics and mechanism of degradation, paving the way for the development of more sustainable and efficient methods for the treatment of hazardous substances (Daware & Gogate, 2020).

Material Science and Luminescence

Research into green-emitting iridium(III) complexes that contain sulfanyl- or sulfone-functionalized cyclometallating ligands reveals their potential applications in material science, particularly in the development of photoluminescent materials. These complexes, characterized by their high photoluminescence quantum yields and structured emission spectra, offer valuable insights into the design of new materials for optoelectronic applications. The study provides a comprehensive analysis of their spectroscopic properties, crystal structures, and emission behavior, contributing to the ongoing development of advanced luminescent materials (Constable et al., 2014).

Crystallography and Molecular Interactions

The structural analysis of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has contributed significantly to the understanding of supramolecular interactions. These studies elucidate the role of C-H...O, C-H...F, and C-H...π interactions in stabilizing crystal structures, providing valuable information for the design of molecular assemblies and the prediction of molecular packing patterns (Suresh et al., 2007).

properties

IUPAC Name

3-(methylsulfanylmethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-5-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAGHLFSPCACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.